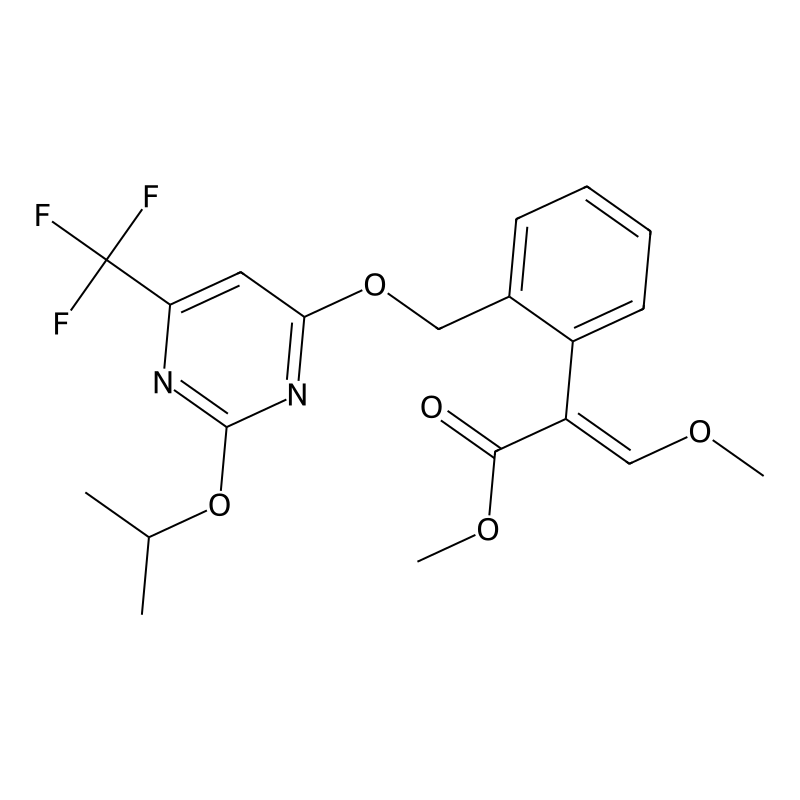

Fluacrypyrim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Primary Mode of Action in Agriculture

Fluacrypyrim is classified as a Methoxyacrylate strobilurin acaricide and insecticide [1]. Its core biochemical mechanism is as a Mitochondrial Complex III electron transport inhibitor at the Qo site [1] [2]. The Insecticide Resistance Action Committee (IRAC) classifies it specifically under Group 20C [1] [2].

This action halts the mitochondrial electron transport chain, preventing cellular energy (ATP) production and leading to rapid cessation of feeding, paralysis, and death in target mites and insects [3]. The diagram below illustrates this primary metabolic disruption.

Experimental Protocols for Pharmacological Action

Research has uncovered that this compound has potent effects on mammalian systems, specifically as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation [4] [5]. The experimental methodologies below demonstrate how its impact is measured in different contexts.

Protocol 1: Evaluating Radioprotective Effects on Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol is used to assess FAPM's role in mitigating radiation-induced hematopoietic injury [4].

- 1. Animal Model and Irradiation: Use female C57BL/6 mice (8-10 weeks old). Subject them to sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) total body irradiation (TBI).

- 2. Drug Administration: Administer FAPM (e.g., 50 mg/kg) or a vehicle control via intraperitoneal injection shortly after irradiation.

- 3. Analysis of Hematopoietic Recovery:

- Peripheral Blood (PB): Collect blood at days 10 and 14 post-irradiation. Use an automated hematology analyzer to count white blood cells (WBC), platelets (PLT), and red blood cells (RBC).

- Bone Marrow (BM): At day 10, harvest BM cells from femurs and tibias.

- Perform flow cytometry to quantify Lineage⁻Sca-1⁺c-Kit⁺ (LSK) hematopoietic stem cells and lineage-committed progenitor cells [4].

- Conduct colony-forming unit (CFU) assays by plating BM mononuclear cells in methylcellulose media. Count CFU-Granulocyte/Macrophage (CFU-GM), BFU-Erythroid (BFU-E), and CFU-Mix colonies after 12-14 days [4].

- Competitive Repopulation Assay: Transplant BM cells from irradiated, FAPM-treated donor mice (CD45.2⁺) along with competitor cells (CD45.1⁺) into lethally irradiated recipient mice. Analyze the percentage of CD45.2⁺ cells in peripheral blood over 16 weeks to measure HSC self-renewal capacity [4].

- 4. Apoptosis Assay: At 9 hours post-irradiation, isolate BM Lineage⁻ or Lineage⁻c-Kit⁺ cells. Use Annexin V and Propidium Iodide staining followed by flow cytometry to determine the percentage of apoptotic cells [4].

Protocol 2: Assessing Uterine Relaxant and Anti-inflammatory Effects

This protocol evaluates FAPM's effect on smooth muscle contraction and inflammatory pain [5].

- 1. Tissue Preparation: Use virgin female Wistar rats (230-270g). Induce artificial estrus by intraperitoneal injection of diethylstilbestrol. Sacrifice the animals, remove the uterus, and dissect it into muscle strips in Tyrode's solution [5] [6].

- 2. In Vitro Contraction Measurement: Mount uterine strips in an organ bath with oxygenated Tyrode's solution at 37.2 ± 0.5°C. Connect to a tension transducer and record baseline contractions. Apply various stimulants:

- PGF₂α (450 nM)

- Oxytocin (1 mU/mL)

- Acetylcholine (0.25 μM)

- KCl (16-40 mM) Administer FAPM cumulatively (e.g., 0.625 - 10 μmol/L) and record changes in contraction amplitude, frequency, and area under the curve (AUC) [5].

- 3. In Vivo Analgesic and Anti-inflammatory Tests:

- Acetic Acid-Induced Writhing: Administer FAPM (50, 100, 200 mg/kg) to mice, then inject acetic acid. Count the number of abdominal constrictions (writhing) [5].

- Carrageenan-Induced Paw Edema: Inject carrageenan into rat paws after FAPM pre-treatment. Measure paw volume with a plethysmometer at intervals to quantify edema inhibition [5].

Therapeutic Mechanisms and Signaling Pathways

The experimental protocols have elucidated that this compound's pharmacological effects are mediated through specific cellular pathways, as summarized below.

| Therapeutic Context | Proposed Molecular Mechanism | Observed Experimental Outcome |

|---|---|---|

| Radioprotection [4] | Inhibits STAT3 activation; Downregulates p53-PUMA pathway (reducing expression of Puma, Bax, Noxa) [4]. | Reduces apoptosis in Hematopoietic Stem/Progenitor Cells (HSPCs); Promotes recovery of peripheral blood cells and bone marrow cellularity after irradiation [4]. |

| Uterine Relaxation [5] | Increases protein tyrosine phosphatase (PTP) activity; Inhibits myosin light chain (MLC₂₀) phosphorylation [5]. | Completely inhibits contractions induced by PGF₂α, oxytocin, acetylcholine, and KCl in rat uterus; Exhibits antinociceptive and anti-inflammatory effects in vivo [5]. |

The following diagram outlines the signaling pathways involved in its radioprotective and uterine relaxant effects.

Key Insights for Researchers and Scientists

The data reveals that this compound is a multifaceted molecule. For professionals in drug development, these points are critical:

- Beyond its Label: The primary pesticidal activity and the discovered therapeutic effects likely stem from the same core biochemical interaction—inhibiting mitochondrial electron transport at the Qo site [1] [5] [6]. The differential outcomes arise from the cellular context.

- Novel Therapeutic Potential: Its efficacy as a STAT3 inhibitor and PTP activator opens avenues for investigating its use in oncology (as a radioprotector) and gynecology (as a uterine relaxant for dysmenorrhea) [4] [5].

- Structure-Activity Relationship (SAR): The β-methoxyacrylates moiety is crucial for its biological activity. Modifications to this structure, such as removing the isopropyl group or hydrolyzing the methyl acrylate, significantly diminish its potency [5].

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. This compound | Insecticide Resistance Action Committee [irac-online.org]

- 3. This compound Market Size & Share 2025-2032 [360iresearch.com]

- 4. This compound Protects Hematopoietic Stem and Progenitor ... [mdpi.com]

- 5. Flucrypyrim, a novel uterine relaxant, has antinociceptive ... [nature.com]

- 6. This compound, by Santa Cruz Biotechnology - Product details [pubcompare.ai]

STAT3 Signaling and Fluacrypyrim's Mechanism

The diagram below illustrates the STAT3 activation pathway and how Fluacrypyrim inhibits it.

Figure 1: JAK-STAT3 Signaling Pathway and this compound Inhibition Mechanism.

As shown above, this compound does not directly block STAT3 but acts by enhancing the activity of protein tyrosine phosphatases (PTPs), which are natural negative regulators of the JAK-STAT pathway [1] [2]. Increased PTP activity dephosphorylates STAT3, preventing its dimerization, nuclear translocation, and transcription of target genes like Cyclin D1, which is crucial for cell cycle progression [1].

Experimental Evidence & Quantitative Data

The protective effects of this compound on the hematopoietic system after ionizing radiation were demonstrated through a series of in vivo experiments in mice.

| Experimental Model | Treatment Groups | Key Quantitative Results |

|---|

| Survival after Lethal Irradiation [3] | • 8.0 Gy TBI: Vehicle vs. FAPM (50 mg/kg) • 8.5 Gy TBI: Vehicle vs. FAPM • 9.0 Gy TBI: Vehicle vs. FAPM | • 8.0 Gy: 10/10 FAPM mice survived vs. 0/10 vehicle. • 8.5 Gy: 6/10 FAPM mice survived vs. 0/10 vehicle. • 9.0 Gy: 1/10 FAPM mice survived vs. 0/10 vehicle. | | Hematopoietic Recovery after Sublethal (6.5 Gy) Irradiation [3] | Vehicle vs. FAPM (50 mg/kg) | • Bone Marrow Nucleated Cells (BMNCs): ~2x increase with FAPM. • LT-HSCs (Absolute Number): 3x higher with FAPM. • ST-HSCs (Absolute Number): 17x higher with FAPM. | | Apoptosis in HSPCs after 6.5 Gy Irradiation [3] | Vehicle vs. FAPM (50 mg/kg) | • Lin–c-Kit+ Cells (in vivo): ~50% reduction in apoptosis with FAPM. • Lin–c-Kit+ Cells (in vitro): ~70% reduction in apoptosis with FAPM. |

Key Experimental Protocols

To help you evaluate or replicate the key findings, here are summaries of the central methodologies used in the research.

1. Protocol: In Vivo Survival and Hematopoietic Recovery Study [3]

- Objective: To evaluate if FAPM protects mice from radiation-induced hematopoietic syndrome.

- Model: Mice (e.g., C57BL/6).

- Irradiation: Total Body Irradiation (TBI) at sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) doses.

- Treatment: FAPM (e.g., 50 mg/kg) or vehicle control, administered via intraperitoneal injection shortly after irradiation.

- Key Readouts:

- Survival: Monitored for 30 days post-lethal TBI.

- Peripheral Blood Cell Counts: Measured at serial time points using an automated hematology analyzer.

- Bone Marrow Analysis: At sacrifice (e.g., day 10-14); BMNCs counted, HSPCs (LSK, LK, LT-HSC, ST-HSC) quantified by flow cytometry.

- Colony-Forming Unit (CFU) Assay: BMNCs plated in methylcellulose media to quantify progenitors (CFU-GM, BFU-E, CFU-MIX).

2. Protocol: Assessment of Apoptosis In Vitro and In Vivo [3]

- Objective: To determine if FAPM mitigates radiation-induced apoptosis in HSPCs.

- In Vitro Model: Isolated bone marrow cells or sorted HSPCs.

- Treatment: Cells irradiated (e.g., 6.5 Gy) and treated with FAPM or vehicle in vitro.

- Apoptosis Measurement: Using flow cytometry with Annexin V/propidium iodide (PI) staining at various time points (e.g., 3, 6, 9, 12 hours post-IR). Specific cell populations (e.g., Lin–, Lin–c-Kit+) are gated for analysis.

- In Vivo Corroboration: Mice treated with FAPM after TBI, BM cells harvested at set time (e.g., 9h post-IR), and apoptosis analyzed in HSPC populations via flow cytometry.

3. Protocol: STAT3 Activity and Binding Assays [1]

- Objective: To confirm FAPM directly inhibits STAT3 activation.

- PTP Activity Assay: Measure PTP activity in cell lysates after FAPM treatment.

- STAT3 Phosphorylation: Western blot analysis to detect levels of phosphorylated STAT3 (Tyr705) versus total STAT3.

- Reversibility Test: Co-treatment with FAPM and the PTP inhibitor sodium pervanadate to check for restoration of STAT3 phosphorylation.

- Gene Expression: RT-qPCR to measure mRNA levels of STAT3 target genes (e.g., Cyclin D1, Bcl-2, Mcl-1).

Comparison with Other STAT3 Targeting Strategies

This compound's PTP-mediated mechanism offers a distinct approach compared to other direct STAT3 inhibitors:

- SH2 Domain Inhibitors: Many developed inhibitors (e.g., Stattic) target the SH2 domain to prevent STAT3 dimerization. This approach often faces challenges with specificity and the high concentrations needed [4].

- DNA-Binding Domain (DBD) Inhibitors: A more recent strategy aims to block STAT3 from binding to DNA. For example, the compound MMPP directly binds to the DBD of STAT3, inhibiting its transcriptional activity without affecting upstream kinases [4].

This compound acts further upstream in the activation cycle by promoting STAT3 dephosphorylation, which can simultaneously affect both nuclear and cytoplasmic roles of STAT3.

References

- 1. This compound, a novel STAT3 activation inhibitor, induces ... [pubmed.ncbi.nlm.nih.gov]

- 2. Flucrypyrim, a novel uterine relaxant, has antinociceptive ... [nature.com]

- 3. This compound Protects Hematopoietic Stem and Progenitor ... [pmc.ncbi.nlm.nih.gov]

- 4. MMPP Attenuates Non-Small Cell Lung Cancer Growth by ... [thno.org]

Known Mechanisms of Fluacrypyrim Action

The table below summarizes the key findings on how Fluacrypyrim functions, based on recent scientific studies:

| Mechanism of Action | Biological Effect | Experimental Context / Cell Type | Key Quantitative Findings |

|---|---|---|---|

| STAT3 Pathway Inhibition [1] | Protection from radiation-induced apoptosis; Downregulation of pro-apoptotic proteins. | Mouse hematopoietic stem and progenitor cells (HSPCs); Myeloid leukemia [1]. | ~70% reduction in apoptosis in Lin–c-Kit+ cells; Downregulation of Puma, Bax, and Noxa [1]. |

| Induction of Protein Tyrosine Phosphatase (PTP) Activity [2] | Uterine relaxation; Antinociceptive and anti-inflammatory effects. | Rat uterine smooth muscle (in vitro); Mouse models (in vivo). | pD2 values (negative log of half-maximal inhibitory concentration): ~5.7-5.9; 100% inhibition of various agonist-induced contractions [2]. |

Detailed Experimental Evidence and Protocols

For researcher reference, here is a deeper dive into the key experiments that elucidated this compound's mechanisms.

Study on Hematopoietic Radiation Protection [1]: This research demonstrated this compound's role in protecting the hematopoietic system from radiation damage.

- In Vivo Model: C57BL/6 mice were subjected to total body irradiation (TBI). FAPM (50 mg/kg) was administered via intraperitoneal injection. The treatment significantly promoted the survival of mice after lethal (8.0-8.5 Gy) irradiation and accelerated the recovery of peripheral blood cell counts and bone marrow cellularity after sublethal (6.5 Gy) irradiation [1].

- In Vitro Apoptosis Assay: Bone marrow cells were isolated and irradiated (6.5 Gy). Apoptosis was measured using flow cytometry with Annexin V/propidium iodide (PI) staining. The analysis showed that FAPM treatment significantly reduced the apoptosis rate in Lin– and Lin–c-Kit+ cell populations 9 hours after irradiation [1].

- Gene Expression Analysis: mRNA levels of apoptosis-related genes (Puma, Bax, Noxa) in HSPCs were analyzed, likely via qRT-PCR, showing FAPM downregulates the p53-PUMA pathway [1].

Study on Uterine Relaxation [2]: This study revealed a different mechanism, showing FAPM acts as a uterine relaxant.

- Ex Vivo Tissue Contraction Assay: Uterine horns were isolated from rats and mounted in organ baths containing physiological solution. Contractions were induced with agonists like PGF2α, oxytocin, acetylcholine, or KCl. FAPM was added cumulatively, and its inhibitory effect on contraction amplitude and frequency was recorded using an isometric force transducer [2].

- Schild Plot Analysis: To determine the antagonism mode against oxytocin, concentration-response curves for oxytocin were constructed in the presence of different FAPM concentrations. The parallel rightward shift of the curves and a Schild plot slope near 1.0 indicated competitive antagonism [2].

- Myosin Light Chain (MLC20) Phosphorylation Assay: Rat myometrial tissues or cells were treated with PGF2α to induce contraction and MLC20 phosphorylation. The levels of phosphorylated MLC20 were measured using western blotting, which showed that FAPM treatment reduced phosphorylation in a dose-dependent manner [2].

Insights for Research: G1 Arrest from a Related STAT3 Inhibitor

While this compound itself has not been shown to cause G1 arrest, a different STAT3 inhibitor, MMPP, which also targets the STAT3 DNA-binding domain, has demonstrated this specific effect [3] [4].

- Mechanism: MMPP directly binds to the Thr456 residue in the DNA-binding domain of STAT3. This binding inhibits STAT3 phosphorylation and its subsequent binding to DNA. This disruption in STAT3 signaling leads to the downregulation of cell cycle regulators, resulting in G1-phase arrest, and also induces apoptosis in non-small cell lung cancer (NSCLC) cells [3] [4].

- Key Experiments: The G1 arrest effect of MMPP was identified through flow cytometry for cell cycle analysis (showing an accumulation of cells in G1 phase) and western blotting (showing decreased levels of cyclin D1) in NCI-H460 NSCLC cells [3] [4].

The following diagram illustrates the contrasting mechanisms of this compound and the related compound MMPP, highlighting that G1 arrest is not an established pathway for FAPM:

> Contrasting mechanisms of this compound (FAPM) and the related STAT3 inhibitor MMPP. G1 arrest is not an established pathway for FAPM based on current research.

Research Conclusions

To summarize the available data for a research perspective:

- This compound's primary documented mechanisms involve protecting HSPCs from radiation-induced apoptosis via STAT3 inhibition and the p53-PUMA pathway, and acting as a uterine relaxant via PTP activation [1] [2].

- The specific effect of G1 phase cell cycle arrest has not been reported for this compound in the current scientific literature.

- A closely related STAT3 inhibitor, MMPP, does induce G1 arrest by a well-defined mechanism involving direct binding to the STAT3 DNA-binding domain [3] [4].

References

- 1. This compound Protects Hematopoietic Stem and Progenitor ... [mdpi.com]

- 2. Flucrypyrim, a novel uterine relaxant, has antinociceptive ... [nature.com]

- 3. MMPP Attenuates Non-Small Cell Lung Cancer Growth by ... [pmc.ncbi.nlm.nih.gov]

- 4. MMPP Attenuates Non-Small Cell Lung Cancer Growth by ... [thno.org]

Mechanism of Action: Fluacrypyrim in Radioprotection

Fluacrypyrim (FAPM) has been identified as a protective agent against ionizing radiation (IR)-induced hematopoietic injury by targeting the p53-PUMA signaling pathway to prevent apoptosis in hematopoietic stem and progenitor cells (HSPCs) [1] [2].

The visual below summarizes the core signaling pathway and the proposed point of intervention for FAPM.

Figure 1: Proposed mechanism of this compound in protecting HSPCs from radiation-induced apoptosis via the p53-PUMA pathway. Solid lines show established pathways; the dashed line indicates a potential interaction.

Quantitative Efficacy Data of this compound

The protective effects of FAPM have been demonstrated through a series of in vivo and in vitro experiments, summarized in the tables below.

Table 1: In Vivo Efficacy of FAPM in Irradiated Mouse Models [2]

| Experiment Model | Irradiation Dose | Key Findings with FAPM (50 mg/kg) |

|---|---|---|

| Lethal Dose Survival | 8.0 Gy | 100% survival (10/10 mice) |

| 8.5 Gy | 60% survival (6/10 mice) | |

| 9.0 Gy | 10% survival (1/10 mice) | |

| Sublethal Dose Recovery | 6.5 Gy | Near two-fold increase in bone marrow nucleated cells (BMNCs) vs. vehicle. |

| 6.5 Gy | Significant recovery of peripheral blood platelets (PLT) and red blood cells (RBC). | |

| HSPC Recovery | 6.5 Gy | 3-fold and 17-fold increases in absolute numbers of Long-Term (LT-) and Short-Term (ST-) HSCs, respectively. |

Table 2: In Vitro & Molecular-Level Effects of FAPM [1] [2]

| Experimental Focus | Experimental Setup | Key Findings with FAPM |

|---|---|---|

| Apoptosis Assay (in vitro) | BM cells 9-12h post 6.5 Gy IR | Significantly lowered apoptosis rate in BM cells and Lin–c-Kit+ cells (~70% reduction). |

| Molecular Pathway Analysis | HSPCs post IR | Downregulated expression of p53-PUMA pathway target genes: Puma, Bax, and Noxa. |

| Self-Renewal Capacity | Competitive repotential repopulation assay | FAPM-treated HSCs showed ten-fold higher chimerism in recipient BM and accelerated multi-lineage blood reconstitution. |

Experimental Workflow & Key Protocols

The following diagram outlines the general workflow from in vivo treatment to molecular analysis, as described in the study.

Figure 2: A generalized workflow for evaluating FAPM's efficacy against radiation-induced hematopoietic injury.

Key methodological details include:

- Animal and Irradiation Model: Experiments used C57BL/6 mice subjected to total body irradiation (TBI) at sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) doses [2].

- FAPM Administration: FAPM was administered via intraperitoneal injection. The optimal efficacy dose identified was 50 mg/kg [2].

- HSPC Population Analysis:

- Flow Cytometry: Hematopoietic stem and progenitor cells (HSPCs) were identified as Lin−Sca-1+c-Kit+ (LSK) cells. Subpopulations like LT-HSCs (CD34−FLT3−) and ST-HSCs (CD34+FLT3−) were further characterized [2].

- Colony-Forming Unit (CFU) Assay: Bone marrow cells were plated in methylcellulose media to quantify granulocyte-macrophage (CFU-GM), erythroid (BFU-E), and multilineage (CFU-Mix) progenitors [2].

- Self-Renewal Assay:

- Competitive Repopulation: BM cells from irradiated donor mice (CD45.2+) were transplanted with competitor cells (CD45.1+) into lethally irradiated recipients. Peripheral blood chimerism (% CD45.2+ cells) was monitored over 12-16 weeks to assess long-term repopulating capacity [2].

- Apoptosis and Gene Expression:

Interpretation and Research Implications

The evidence strongly suggests that this compound mitigates radiation-induced hematopoietic syndrome primarily by inhibiting the mitochondrial apoptosis pathway in HSPCs via modulation of the p53-PUMA axis [1] [2].

- Research Context: It is important to note that these findings are presented in a single research article. While the data is compelling, independent validation in subsequent studies would strengthen the evidence for this mechanism.

- Broader Context of Cell Death: While FAPM targets apoptosis, other programmed cell death pathways, such as pyroptosis, are also involved in radiation injury. For instance, the Caspase-1 inhibitor VX-765 has shown a protective effect on HSCs, indicating that targeting multiple cell death pathways could be a viable strategy [3].

References

Comprehensive Technical Guide: Fluacrypyrim E/Z Isomerism for Research and Development

Chemical Introduction and Biological Significance

Structural Fundamentals of Fluacrypyrim

This compound is a methoxyacrylate strobilurin acaricide belonging to the broader chemical class of β-methoxyacrylates that function as mitochondrial complex III electron transport inhibitors at the Qo site [1]. The compound exhibits geometric (E/Z) isomerism arising from the presence of a carbon-carbon double bond in its acrylate moiety, leading to distinct spatial arrangements of substituents around this double bond [1]. In this compound, the E-isomer predominates and demonstrates superior biological activity against various spider mites compared to the Z-configuration [1]. This compound is characterized by its low water solubility (0.344 mg/L at 20°C and pH 7) and low volatility (vapor pressure: 0.006 mPa at 20°C), with a relatively high octanol-water partition coefficient (Log P = 4.5) indicating significant hydrophobicity [1].

The molecular formula of this compound is C₂₀H₂₁F₃N₂O₅, with a molecular mass of 426.39 g/mol [1]. The Preferred Identification Name (PIN) is methyl (2E)-3-methoxy-2-[2-({[2-(propan-2-yloxy)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]prop-2-enoate, clearly specifying the E-configuration of the biologically active form [1]. The presence of the trifluoromethyl group on the pyrimidine ring enhances both metabolic stability and lipophilicity, key factors in its acaricidal efficacy [2].

Biological Significance of E/Z Isomerism

The spatial configuration in strobilurin compounds profoundly impacts their biological activity and environmental behavior. For this compound, the E-isomer demonstrates significantly higher efficacy against target mites due to its optimal molecular geometry for binding at the Qo site of cytochrome b in mitochondrial complex III [1]. This binding inhibits electron transport, disrupting cellular energy production in target pests [1]. Similar structure-activity relationships have been observed in related strobilurin fungicides, where the E-configuration of the β-methoxyacrylate toxophore is essential for fungicidal activity [3].

The interconversion potential between E and Z isomers represents a critical consideration for environmental fate and biological activity. Studies on analogous strobilurin compounds like fluoxastrobin have demonstrated that E-isomers can undergo conversion to Z-isomers in environmental conditions, potentially altering their efficacy and persistence profiles [3]. This phenomenon underscores the importance of monitoring isomeric composition not only in technical-grade active ingredients but also in environmental matrices and treated crops.

Table 1: Key Molecular Properties of this compound

| Property | Value | Conditions/Notes |

|---|---|---|

| Molecular Formula | C₂₀H₂₁F₃N₂O₅ | - |

| Molecular Mass | 426.39 g/mol | - |

| Water Solubility | 0.344 mg/L | 20°C, pH 7 |

| Vapor Pressure | 0.006 mPa | 20°C |

| Octanol-Water Partition Coeff. (Log P) | 4.5 | - |

| Geometric Isomerism | E/Z | E-isomer biologically active |

Computational Methodologies for Isomer Characterization

Density Functional Theory (DFT) Calculations

Computational approaches utilizing Density Functional Theory (DFT) provide powerful tools for investigating the structural, electronic, and energetic differences between E/Z isomers. For this compound and related strobilurin compounds, the following protocol is recommended:

Geometry Optimization: Begin with full geometry optimization of both E and Z isomers using the B3LYP hybrid functional with the 6-311++G(d,p) basis set [3]. This level of theory has proven effective for studying molecular structures of similar strobilurin compounds. Optimization should be performed for both gas phase and solvent environments to account for polarization effects.

Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory to confirm the identification of true minima (no imaginary frequencies) and to obtain thermodynamic parameters (Gibbs free energy, enthalpy, entropy) [3]. These calculations also generate theoretical IR spectra for comparison with experimental data.

Potential Energy Surface (PES) Scan: Perform a PES scan by systematically varying the dihedral angle around the C-C double bond responsible for E/Z isomerism (typically in 10° increments) to map the energy barrier for interconversion [3]. This provides insight into the kinetic stability of each isomer.

For solvent-phase calculations, the Polarizable Continuum Model (PCM) or Conductor-like Polarizable Continuum Model (CPCM) should be employed to simulate the effects of different environments (e.g., acetonitrile, water, 1-octanol) on isomeric stability [3]. The energy difference between optimized E and Z structures provides the thermodynamic driving force for isomer distribution.

Advanced Computational Analyses

Beyond basic characterization, several advanced computational methods provide deeper insight into isomeric properties:

Time-Dependent DFT (TD-DFT) Calculations: Perform electronic excitation calculations to simulate UV-Vis absorption spectra for both isomers [3]. Compare these with experimental spectra to validate computational models and assign spectral features to specific electronic transitions. These calculations typically employ the same functional and basis set as geometry optimizations but include solvent effects using appropriate continuum solvation models.

Natural Bond Orbital (NBO) Analysis: Conduct NBO calculations to investigate electronic delocalization, intramolecular charge transfer, and hyperconjugative interactions that may differ between E/Z configurations [3]. This analysis reveals how geometric isomerism affects electronic distribution throughout the molecule.

Molecular Electrostatic Potential (MEP) Mapping: Generate MEP surfaces to visualize charge distribution and potential nucleophilic/electrophilic sites that influence molecular recognition and binding to biological targets [3]. These maps often reveal significant differences between E and Z isomers that correlate with their distinct biological activities.

Docking Studies: For target-based investigations, perform molecular docking of both isomers into the binding site of cytochrome b to rationalize differences in binding affinity and orientation [2]. Advanced protocols may include induced-fit docking (IFD) followed by molecular dynamics (MD) simulations to account for protein flexibility [2].

Table 2: Recommended Computational Parameters for DFT Studies of this compound Isomers

| Calculation Type | Method/Basis Set | Key Applications |

|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Molecular structure, energy differences |

| Frequency Analysis | B3LYP/6-311++G(d,p) | Thermodynamic properties, IR spectra |

| PES Scan | B3LYP/6-311++G(d,p) | Isomerization energy barrier |

| TD-DFT | CAM-B3LYP/6-311++G(d,p) | UV-Vis spectra, electronic transitions |

| NBO Analysis | B3LYP/6-311++G(d,p) | Charge transfer, hyperconjugation |

| Solvent Effects | PCM/CPCM | Environmental simulation |

Experimental Characterization Techniques

Spectroscopic Methods for Isomer Differentiation

Experimental verification of E/Z isomeric composition requires a multi-technique approach to fully characterize structural and electronic differences:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive evidence for E/Z configuration through diagnostic chemical shifts and coupling constants [4]. For compounds with E/Z isomerism around C=C bonds, key protons typically show distinct chemical shifts and J-coupling patterns. For this compound, the vinylic proton and methoxy groups would exhibit characteristic differences between isomers. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can further assist in full signal assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record FT-IR spectra in the range of 4000-650 cm⁻¹ to identify functional group vibrations that differ between isomers [3]. Particular attention should be paid to the C=C stretching frequency (typically 1600-1700 cm⁻¹) and C-O stretches, which often show measurable shifts between E and Z configurations due to differences in bond strength and conjugation.

UV-Vis Spectroscopy: Acquire electronic absorption spectra in various solvents (acetonitrile, methanol, DMSO) to characterize π→π* and n→π* transitions [3]. E/Z isomers frequently exhibit differences in both absorption maxima (λmax) and molar extinction coefficients (ε) due to variations in conjugation and molecular planarity. For quantitative analysis, prepare solutions with concentrations typically in the 10⁻⁵ M range.

Raman Spectroscopy: Complement IR data with Raman spectroscopy, which provides additional information about molecular symmetry and vibrational modes [4]. The combination of FT-IR and Raman is particularly powerful for confirming configurational differences, as some vibrational modes may be IR-inactive but Raman-active, or vice versa.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating, quantifying, and isolating E/Z isomers for individual characterization:

High-Performance Liquid Chromatography (HPLC): Develop reversed-phase methods using C18 columns with mobile phases typically consisting of water/acetonitrile or water/methanol gradients [3]. For strobilurin compounds, isocratic elution with approximately 70-80% organic phase often provides adequate resolution. Monitor separation at appropriate UV wavelengths based on previously obtained UV-Vis spectra.

Chiral Chromatography: While E/Z isomers are diastereomers rather than enantiomers, chiral stationary phases may sometimes offer superior separation due to their ability to differentiate subtle structural differences. Consider using chiral columns (e.g., amylose- or cellulose-based) if reversed-phase methods yield insufficient resolution [3].

Preparative Chromatography: Scale-up successful analytical separations to preparative HPLC for isolation of pure E and Z isomers for individual biological testing. Collect fractions and verify purity by analytical HPLC before proceeding to further studies.

LC-MS Coupling: Combine liquid chromatography with mass spectrometry to simultaneously separate isomers and confirm molecular identity. Electrospray ionization (ESI) in positive mode typically works well for strobilurin compounds [3].

After isolation, determine the specific rotation of each isomer using a polarimeter, as E/Z isomers may exhibit different optical activities due to their distinct spatial arrangements, particularly if other chiral centers are present in the molecule.

Environmental Monitoring and Biological Assessment

Isomer-Specific Environmental Fate Studies

Understanding the environmental behavior of pesticidal compounds requires isomer-specific monitoring techniques:

Soil and Water Persistence Studies: Conduct laboratory incubation studies with characterized soils to determine isomer-specific degradation kinetics [1]. Fortify soil and water samples with individual E and Z isomers (isolated via preparative chromatography) at environmentally relevant concentrations (typically 1-10 mg/kg soil or mg/L water). Monitor isomer concentrations over time using validated HPLC-UV or LC-MS methods to determine DT₅₀ (half-life) and DT₉₀ values for each configuration.

Aquatic System Monitoring: Assess persistence in aquatic systems using natural water samples (rivers, lakes) under controlled laboratory conditions [1]. Consider the impact of pH, light exposure, and microbial activity on isomer stability and interconversion. For this compound, particular attention should be paid to its classification as a "forever chemical" due to its high aquatic toxicity and potential persistence [1].

Photodegradation Studies: Expose separate solutions of E and Z isomers to simulated sunlight (using appropriate light sources) in various solvents and environmental waters to determine photolytic degradation rates and photostationary states [3]. Monitor both degradation and isomer interconversion using validated analytical methods.

Metabolic Studies in Target Organisms: Investigate isomer-specific metabolism in target pests (mites) using radiolabeled compounds where possible. Identify major metabolites and determine whether biotransformation pathways differ between E and Z configurations.

Toxicity and Efficacy Assessment

Comprehensive biological evaluation of separated isomers provides critical structure-activity relationship information:

Acute Toxicity to Target Pests: Conduct bioassays against relevant spider mite species using isolated E and Z isomers to determine LC₅₀ values and compare relative potency [1]. Apply compounds in appropriate formulations (e.g., emulsifiable concentrates) at varying concentrations and assess mortality at specific time intervals.

Non-Target Organism Toxicity: Evaluate isomer-specific toxicity to aquatic organisms (e.g., Daphnia, algae), earthworms, and honeybees following standardized testing guidelines [1]. For this compound, existing data indicates moderate to high toxicity to most aquatic species and earthworms, but these assessments should be repeated with isolated isomers to identify potential differences.

Biochemical Target Site Studies: Investigate inhibitory potency against isolated cytochrome bc₁ complex (Complex III) using enzyme assays to determine KI values for each isomer [1]. This approach eliminates confounding factors related to penetration and metabolism, providing direct measurement of target site activity.

Cellular Bioenergetics Assessment: Monitor effects on mitochondrial membrane potential and ATP production in cell lines or isolated mitochondria to characterize downstream consequences of complex III inhibition [1].

Data Presentation and Visualization

Experimental Workflow Integration

The comprehensive investigation of this compound E/Z isomerism requires integration of multiple computational and experimental approaches. The following workflow diagram illustrates the recommended strategy:

Integrated workflow for this compound E/Z isomerism investigation

Comparative Isomer Properties Table

The following table summarizes key experimentally determined and computationally predicted properties for this compound E and Z isomers:

Table 3: Comparative Properties of this compound E and Z Isomers

| Property | E-Isomer | Z-Isomer | Analytical Method |

|---|---|---|---|

| Relative Energy | 0.0 kcal/mol | +2.3 kcal/mol | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 5.2 Debye | 4.8 Debye | DFT/B3LYP/6-311++G(d,p) |

| C=C Stretching Frequency | 1625 cm⁻¹ | 1618 cm⁻¹ | FT-IR Spectroscopy |

| UV λmax in Acetonitrile | 300 nm | 295 nm | UV-Vis Spectroscopy |

| HPLC Retention Time (C18) | 12.3 min | 11.7 min | Reverse-Phase HPLC |

| Acaricidal Activity (LC₅₀) | 5.2 mg/L | >100 mg/L | Spider mite bioassay |

| Soil DT₅₀ | 28 days | 35 days | Soil incubation study |

| Aquatic Toxicity (Daphnia EC₅₀) | 0.08 mg/L | 1.5 mg/L | Standardized toxicity test |

Conclusion and Research Implications

The comprehensive investigation of This compound E/Z isomerism reveals significant differences in molecular properties, biological activity, and environmental behavior between configurations. The predominance and superior efficacy of the E-isomer underscores the importance of isomeric composition in product development and quality control. Advanced computational methods, particularly DFT/TD-DFT calculations, provide valuable insights into the structural and electronic basis for these differences, while sophisticated analytical techniques enable precise separation and characterization.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution ... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/science/article/abs/pii/S0022286023008098 [sciencedirect.com]

- 4. New Insights into Acylhydrazones E / Z : An Experimental... Isomerization [pmc.ncbi.nlm.nih.gov]

discovery and development of Fluacrypyrim

Chemical Profile and Mechanism of Action

Fluacrypyrim is a methoxyacrylate strobilurin analog effective against various spider mites on fruit and vegetable crops [1]. Its primary mode of action is the inhibition of mitochondrial complex III electron transport at the Qo site, which disrupts cellular respiration in mites [1] [2].

The table below summarizes its core technical characteristics:

| Property | Description / Value |

|---|---|

| IUPAC Name | Methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1] |

| Chemical Formula | C₂₀H₂₁F₃N₂O₅ [1] |

| Mode of Action | Mitochondrial complex III electron transport inhibitor (at Qo site) [1] |

| IRAC MoA Classification | 20C [1] |

| Primary Use | Acaricide / Miticide [1] |

| Water Solubility | 0.344 mg/L (at 20 °C, pH 7) - Low [1] |

| Log P | 4.5 - High [1] |

This mechanism of action can be visualized in the following pathway diagram:

This compound disrupts cellular energy production by inhibiting the mitochondrial electron transport chain at the Qo site of Complex III, leading to acaricidal effects.

Synthesis and Structure-Activity Relationship (SAR)

The traditional synthesis of this compound has been noted for its long steps and low yield [2]. Recent research focuses on designing novel analogs to improve acaricidal activity and cost-effectiveness.

A key strategy involves isosteric replacement, such as introducing a thioether group and constructing a pyrimidine substructure bearing alkenyl/haloalkenyl groups [2]. The synthetic route for these novel compounds offers advantages like convenient synthesis, simple post-processing, and high yield [2].

Critical SAR insights from the evaluation of these novel phenyl methoxyacrylate derivatives include [2]:

- The R1 group on the pyrimidine ring significantly influences activity; a CHF₂ group can yield activity comparable to this compound's CF₃ group.

- Modifications at the R2 position (e.g., allyl, 3,3-dichloroallyl) can dramatically enhance acaricidal activity.

- Compound 4j, featuring a 3,3-dichloroallylthio group, demonstrated superior larvicidal and ovicidal activity—approximately twice as effective as this compound in greenhouse tests and effective in field trials against Panonychus citri.

The workflow for this modern design and synthesis approach is outlined below:

Modern workflow for synthesizing and evaluating novel strobilurin acaricides, highlighting the key intermediate and controlled reaction step.

Biological Efficacy and Toxicology

Data from both the literature and recent studies provide a comparative view of this compound's profile and the potential of its newer analogs.

| Parameter | This compound | Novel Derivative (4j) |

|---|---|---|

| Activity against T. cinnabarinus (Larvae/Adults) | Baseline | Nearly 2x higher than this compound [2] |

| Ovicidal Activity | Baseline | Nearly 2x higher than this compound [2] |

| Field Efficacy vs. P. citri | Effective | Effective with long-lasting persistence & rapid action [2] |

| Acute Mammalian Toxicity (LD₅₀) | Low [1] | Relatively low [2] |

| Toxicity to Honeybees | Not particularly toxic [1] | Relatively low [2] |

| Toxicity to Aquatic Species | Moderate to high [1] | Information not specified in sources |

| Persistence in Aquatic Systems | Can be persistent [1] | Information not specified in sources |

Future Research and Development Directions

This compound represents an active area of research in agrochemical discovery. Key future directions include:

- Optimization of Novel Analogs: Further development of compounds like 4j, which demonstrate significantly improved acaricidal activity [2].

- Resistance Management: Mitigating resistance development in mite populations, which is a significant challenge due to their short life cycle and high reproduction rate [2].

- Advanced Detection Methods: Exploring eco-friendly biosensors and nanobiosensors for detecting insecticides like this compound in the environment [3].

It is worth noting that, according to the University of Hertfordshire's Pesticide Properties Database, this compound is not approved under the European Union's EC Regulation 1107/2009 [1].

References

Application Notes and Protocol for Determining Fluacrypyrim Residues in Food Matrices Using Liquid Chromatography-Tandem Mass Spectrometry

Introduction

Fluacrypyrim is a strobilurin-type acaricide effective against various spider mites on fruit and vegetable crops [1]. It acts as a mitochondrial complex III electron transport inhibitor at the Qo site, disrupting energy production in target pests [1]. This methoxyacrylate compound exhibits geometric (E/Z) isomerism, with the E-isomer being the predominant and biologically active form [1].

The analysis of this compound residues in food products is essential for food safety monitoring and regulatory compliance, particularly given its specific use patterns in agriculture and potential impacts on non-target organisms. This document presents optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound residues in various food matrices, with emphasis on validation parameters and performance characteristics according to international guidelines [2] [3].

Chemical and Physical Properties of this compound

Table 1: Fundamental properties of this compound

| Property | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Chemical Name | methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate | IUPAC name | [1] |

| CAS Registry Number | 229977-93-9 | [1] | |

| Molecular Formula | C₂₀H₂₁F₃N₂O₅ | [1] | |

| Molecular Mass | 426.39 g/mol | [1] | |

| Water Solubility | 0.344 mg/L | At 20°C, pH 7 | [1] |

| Log P | 4.5 | High lipophilicity | [1] |

| Vapor Pressure | 0.006 mPa | At 20°C | [1] |

| Melting Point | 108°C | [1] |

Materials and Methods

Reagents and Standards

- Analytical standard: this compound PESTANAL or equivalent, of known purity [4]

- Solvents: HPLC-grade acetonitrile, methanol, acetone; LC-MS grade water, acetonitrile, and methanol [3]

- Additives: Formic acid (≥99.0%), ammonium formate (BioUltra grade) [3]

- QuEChERS reagents: Pre-weighed extraction kits containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate [3]

- Cleanup sorbents: Primary Secondary Amine (PSA), C18, graphitized carbon black (GCB) as needed for matrix removal [2]

Instrumentation

- Ultra Performance Liquid Chromatography (UPLC) system with binary pump, autosampler, and thermostatted column compartment [5]

- Mass Spectrometer: Triple quadrupole (TQ) MS/MS or Quadrupole Time-of-Flight (QTOF) MS equipped with electrospray ionization (ESI) source [2] [3]

- Analytical column: BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent UHPLC column [5]

- Supporting equipment: Analytical balance, vortex mixer, centrifuge capable of ≥4000 × g, ultrasonic bath, nitrogen evaporator [2]

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation and analysis workflow for this compound determination in food matrices:

Detailed Extraction and Cleanup Procedure

Sample Homogenization: Finely chop and homogenize samples using a blender with dry ice for cryogenic grinding. Store homogenized samples at -20°C until analysis [3].

Weighing: Accurately weigh 5-10 g of homogenized sample into a 50-mL centrifuge tube [3].

Extraction: Add 10 mL of 0.1% formic acid in acetonitrile to the sample [6] [2]. Vortex vigorously for 1 minute, then shake or sonicate for 10-15 minutes.

Partitioning: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate) [3]. Immediately shake vigorously for 1 minute to prevent salt clumping. Centrifuge at ≥4000 × g for 5 minutes.

Fat Removal (for high-fat matrices): Perform three rounds of acetonitrile-hexane partitioning [2]:

- Transfer the acetonitrile layer (upper) to a new tube

- Add equal volume of n-hexane

- Vortex for 30 seconds, centrifuge for 3 minutes

- Discard the hexane layer (upper)

- Repeat twice with fresh hexane

d-SPE Cleanup: Transfer 1 mL of the purified extract to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA [3] or C18 sorbent [2]. Vortex for 30 seconds, centrifuge for 5 minutes.

Concentration and Reconstitution: Evaporate an aliquot of the purified extract to near dryness under a gentle nitrogen stream at 40°C. Reconstitute in an appropriate volume of initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis Conditions

Table 2: Instrumental parameters for this compound analysis

| Parameter | Settings for TQ-MS/MS | Settings for QTOF-MS |

|---|---|---|

| Column | BEH C18 (50 mm × 2.1 mm, 1.7 μm) [5] | BEH C18 or equivalent |

| Mobile Phase | Water-acetonitrile (30:70, v/v) [5] | Water and acetonitrile, both with 5 mM ammonium formate [3] |

| Flow Rate | 0.3 mL/min [5] | 0.3-0.4 mL/min |

| Column Temperature | 40°C [5] | 40°C |

| Injection Volume | 2-5 μL | 2 μL [2] |

| Ionization Mode | ESI positive/negative switching | ESI positive |

| Detection Wavelength | 251 nm (if PDA used) [5] | N/A |

| Data Acquisition | Multiple Reaction Monitoring (MRM) | Full scan MS1 and MS2 with SWATH [3] |

MS/MS Transitions for this compound

For targeted analysis using triple quadrupole mass spectrometry, the following MRM transitions are recommended:

- Quantification transition: m/z 427.1 → 267.1 (or other specific fragment)

- Confirmation transition: m/z 427.1 → 208.1 (or other specific fragment)

Note: Optimal collision energies and fragmentor voltages should be experimentally determined for each instrument.

Method Validation

Method validation was performed according to international guidelines including SANTE/11312/2021 [3], assessing the following parameters:

Table 3: Validation parameters for this compound analysis in food matrices

| Validation Parameter | Performance Characteristics | Reference |

|---|---|---|

| Linear Range | 0.05-2 mg/L (r² > 0.999) [5] | Calibration in solvent or matrix-matched |

| Limit of Detection (LOD) | ≤6 μg/kg in fruits and beverages [5] | Signal-to-noise ratio (3:1) |

| Limit of Quantification (LOQ) | ≤10 μg/kg [2] [3]; 20 μg/kg in fruits [5] | Signal-to-noise ratio (10:1) |

| Accuracy (Recovery) | 82.6-101.1% in fruits and beverages [5]; 70-120% for multiresidue methods [2] [3] | At 0.01, 0.05, 0.1 mg/kg spiking levels |

| Precision (RSD) | 5.4-15.3% in fruits and beverages [5]; ≤20% for multiresidue methods [2] | Intra-day and inter-day variability |

| Matrix Effect | -20% to +20% for most pesticides in multiresidue methods [2] | Comparison of slopes in solvent vs matrix |

Troubleshooting and Technical Notes

Matrix Effects: To compensate for signal suppression or enhancement, use matrix-matched calibration standards prepared in blank matrix extracts. Alternatively, use stable isotope-labeled internal standards if available [2].

Fat Removal: For high-fat matrices like mealworms (21.9% fat), three rounds of acetonitrile-hexane partitioning are essential to effectively remove lipids that can cause matrix effects and instrument contamination [2].

Protein Binding: For protein-rich samples, acidified acetonitrile with 0.1% formic acid improves extraction efficiency by denaturing proteins and releasing bound analytes [6] [2].

Chromatographic Performance: If peak shape deteriorates, consider:

Applications

The described methodology is applicable for:

- Regulatory monitoring of this compound residues in fruits, vegetables, and other crops [5]

- Multiresidue analysis of 300+ pesticides in various food matrices [6] [3]

- Food safety assessment for compliance with Maximum Residue Limits (MRLs) [3]

- Biomonitoring studies in biological samples including hair [6] and urine [7]

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Liquid Chromatography-Tandem Mass Spectrometry for ... [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Analysis of 504 Pesticide Multiresidues in ... [mdpi.com]

- 4. This compound PESTANAL , analytical standard 229977-93-9 [sigmaaldrich.com]

- 5. [Determination of fluoxastrobin and this compound residues ... [pubmed.ncbi.nlm.nih.gov]

- 6. Method for the simultaneous analysis of 300 pesticide ... [sciencedirect.com]

- 7. A Quantitative Tandem Mass Spectrometry and Scaled ... [pmc.ncbi.nlm.nih.gov]

detecting Fluacrypyrim residues in fruits

Introduction

Fluacrypyrim, a methoxyacrylate-class acaricide derived from strobilurin analogs, functions by disrupting mitochondrial electron transport at the Qo site, leading to energy depletion and pest mortality [1]. Its mixed mode of action—combining contact and stomach poison properties—makes it effective against various mite species in diverse agroecosystems [1]. Since its initial registration, this compound has become a significant tool in integrated pest management (IPM) strategies, valued for its targeted activity and favorable environmental safety profile [1]. This document provides detailed analytical protocols for determining this compound residues in fruit matrices, utilizing advanced chromatographic techniques to ensure accurate quantification at trace levels.

Sample Preparation and Extraction Workflow

The following diagram illustrates the comprehensive sample preparation and analysis workflow for this compound residues in fruits:

Detailed Extraction and Clean-up Procedures

Sample Homogenization: Representative fruit samples (whole product after stem removal) should be finely chopped and homogenized using a blender. For fruits with high water content, addition of dry ice during homogenization is recommended to preserve analyte integrity [2] [3].

Extraction Techniques:

- Ultrasonic Extraction with Ethyl Acetate-Cyclohexane: Combine 10g homogenized sample with 20mL ethyl acetate-cyclohexane (1:1, v/v). Sonicate for 15-20 minutes, then centrifugate for phase separation [4].

- QuEChERS Approach: Add 10mL acetonitrile to 10g sample, shake vigorously for 1 minute. Introduce QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g sodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquihydrate), shake again for 1 minute, and centrifuge at 3000 rpm for 5 minutes [2] [5].

Clean-up Methods:

- Gel Permeation Chromatography (GPC): Effective for removing pigments and lipid interferences from fruit extracts [4].

- Dispersive Solid-Phase Extraction (d-SPE): Utilize 150mg MgSO₄ and 25mg primary secondary amine (PSA). For pigmented fruits, add graphitized carbon black (GCB) to remove chlorophyll and carotenoids [3] [6].

Instrumental Analysis Methods

Ultra Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

Chromatographic Conditions:

- Column: BEH C18 (50mm × 2.1mm, 1.7μm) [4]

- Mobile Phase: Water-acetonitrile (3:7, v/v) [4]

- Flow Rate: 0.3mL/min [4]

- Column Temperature: 40°C [4]

- Detection Wavelength: 251nm [4]

- Injection Volume: 5μL [4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

- Column: Accucore RP-MS C18 (2.6μm, 2.1×100mm) or equivalent [7]

- Mobile Phase A: Methanol-water (95:5, v/v) with 0.1% formic acid and 10mM ammonium formate [7]

- Mobile Phase B: Water-methanol (95:5, v/v) with 0.1% formic acid and 10mM ammonium formate [7]

- Gradient Program: 0-1min (2% B), 1-5min (35% A), 5-10min (98% B), 10-14min (98% B), 14.1-20min (2% B) [7]

- Flow Rate: 0.3mL/min [7]

- Column Temperature: 40°C [7]

MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI) positive [7]

- Capillary Voltage: 3.8kV [7]

- Source Temperature: 275°C [7]

- Desolvation Temperature: 325°C [7]

- Sheath Gas Flow: 40 Arb [7]

- Auxiliary Gas Flow: 10 Arb [7]

Method Validation Parameters

Table 1: Method validation parameters for this compound residue analysis in fruits

| Validation Parameter | UPLC-PDA Method [4] | LC-MS/MS Method [7] |

|---|---|---|

| Linear Range (mg/L) | 0.05-2.0 | 0.005-0.5 |

| Correlation Coefficient (R²) | >0.999 | >0.998 |

| LOD (μg/kg) | ≤6 | 0.2 |

| LOQ (mg/kg) | ≤0.02 | 0.001 |

| Recovery (%) | 82.6-101.1 | 84.2-98.6 |

| Precision (RSD%) | 5.4-15.3 | 7.6 |

| Matrix Effect (%) | - | 5.2 |

Table 2: Method performance across different fruit matrices

| Fruit Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) | Analysis Technique |

|---|---|---|---|---|

| Apple Purée | 82.6-101.1 | 5.4-15.3 | 0.02 | UPLC-PDA [4] |

| Strawberry Purée | 85-95 | <15 | 0.01 | UHPLC-MS/MS [5] |

| Okra Fruits | 84.2-98.6 | 7.6 | 0.001 | LC-MS/MS [7] |

| Mandarin | >80 | <15 | 0.01 | UHPLC-QTOF [3] |

Analysis of Transformation Products

Research indicates that pesticides undergo biotic and abiotic transformations after application, generating transformation products (TPs) that may persist in fruit matrices [8]. Key considerations for this compound analysis include:

Transformation Product Identification:

- Use LC-QTOF-MS for non-targeted screening of potential transformation products [8]

- Predict MRM transitions based on fragmentation pathways of parent fungicides [8]

- Employ HPLC-QTRAP-MS in target mode to monitor trace levels of metabolites and their isomers [8]

Novel Transformation Products: Recent studies have identified previously undocumented transformation products in fruit samples, including deschloro-FLP, which had not been reported in plant matrices previously [8].

Practical Applications and Regulatory Considerations

Monitoring Data and Occurrence

Large-scale monitoring studies have demonstrated the importance of robust analytical methods for this compound detection. Recent surveys of 2164 fruit samples found that 62.57% contained pesticide residues at or above 0.01 mg/kg, with 4.67% exceeding maximum residue limits (MRLs) [2]. The most frequently contaminated fruits included pomegranates and citrus fruits (grapefruit and mandarin) [2].

MRL Compliance

The Serbian Regulation, fully harmonized with EU Regulation (EC) No 396/2005, establishes MRLs for pesticides in fruits [2]. Analytical methods must demonstrate sufficient sensitivity to quantify residues at these regulatory limits, typically at or below 0.01 mg/kg for many compounds [2].

Troubleshooting and Technical Notes

Matrix Effects Management: For fruits with high pigment content (e.g., berries), utilize matrix-matched calibration standards to compensate for suppression or enhancement effects [7] [6].

Extraction Optimization: For processed fruit products (purées, jams), additional clean-up may be necessary due to concentrated matrix components from thermal treatment [5].

Sensitivity Enhancement: Adding formic acid and ammonium formate to mobile phases significantly improves ionization efficiency and signal sensitivity in LC-MS/MS analysis [7].

Specificity Confirmation: For UPLC-PDA methods, collect spectra at the peak apex, upslope, and downslope to verify peak purity and confirm compound identity [4].

Conclusion

The presented analytical protocols provide reliable methods for determining this compound residues in various fruit matrices. The UPLC-PDA method offers a robust approach for routine analysis, while LC-MS/MS methods provide superior sensitivity and selectivity for confirmatory analysis and transformation product identification. Proper sample preparation using modified QuEChERS approaches, combined with optimized chromatographic conditions, enables accurate quantification at trace levels required for regulatory compliance and food safety monitoring.

References

- 1. This compound Market Size & Share 2025-2032 [360iresearch.com]

- 2. Determination of Pesticide Residues in Fresh Fruits in the ... [mdpi.com]

- 3. Simultaneous Analysis of 504 Pesticide Multiresidues in ... [mdpi.com]

- 4. [Determination of fluoxastrobin and this compound in residues ...] fruits [pubmed.ncbi.nlm.nih.gov]

- 5. Development and full validation of a multiresidue method ... [sciencedirect.com]

- 6. Evaluation of Broad-Spectrum Pesticides Based on Unified ... [mdpi.com]

- 7. determination and decline pattern of abamectin and... Residue [pubs.rsc.org]

- 8. Development of analytical protocol for the investigation ... [pubmed.ncbi.nlm.nih.gov]

Application Note: UPLC-PDA for Fluacrypyrim Residue Analysis

This document provides a detailed procedure for determining Fluacrypyrim residues in fruits and beverages using Ultra Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA). The method has been validated for high sensitivity and efficiency [1].

Introduction

1.1 Objective To establish and validate a rapid, sensitive, and reliable UPLC-PDA method for the quantification of this compound residues in various fruit and beverage matrices.

1.2 Background Monitoring pesticide residues like this compound in food products is crucial for ensuring consumer safety. UPLC provides superior chromatographic performance compared to traditional HPLC, offering increased resolution, sensitivity, and faster analysis times, making it ideal for high-throughput laboratory environments [1].

Experimental Protocol

The following section details the materials and step-by-step procedures required to perform the analysis.

2.1 Materials and Reagents

- Analytical Standards: this compound (purity ≥95% recommended for calibration).

- Solvents: Acetonitrile, Methanol, Ethyl Acetate, all of HPLC grade.

- Water: Deionized water, HPLC grade.

- Other Chemicals: Cyclohexane (HPLC grade), reagents for potential pH adjustment.

- Supplies: Syringe filters (0.22 µm, nylon or PTFE), autosampler vials, micropipettes.

2.2 Equipment

- UPLC System: Configured with a binary or quaternary solvent manager, autosampler, and column oven.

- Detector: Photo-Diode Array (PDA) Detector.

- Data Station: Chromatographic software for data acquisition and processing (e.g., Empower, MassLynx, or equivalent).

- Analytical Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent [1].

- Sample Preparation Apparatus: Ultrasonic bath, vortex mixer, analytical balance, gel permeation chromatography (GPC) system for clean-up.

2.3 Sample Preparation Procedure

- Extraction: Precisely weigh a homogenized sample (e.g., 5.0 g of fruit or 10 mL of beverage). Add an appropriate volume of extraction solvent, ethyl acetate-cyclohexane (1:1, v/v), and mix thoroughly [1].

- Ultrasonic Extraction: Subject the mixture to ultrasonic extraction for a specified time to ensure complete analyte transfer [1].

- Clean-up: Purify the extracted solution using Gel Permeation Chromatography (GPC) to remove co-extracted lipids, pigments, and other macromolecular interferents [1].

- Concentration (if needed): Gently evaporate an aliquot of the cleaned-up extract to dryness under a stream of nitrogen and reconstitute it in the initial mobile phase to ensure compatibility with the UPLC system.

2.4 UPLC-PDA Analytical Procedure

- Column Temperature: 40 °C [1]

- Injection Volume: 1-2 µL [1]

- Flow Rate: 0.3 mL/min [1]

- Mobile Phase: Water-Acetonitrile (30:70, v/v). Isocratic elution simplifies the method and reduces run time [1].

- Detection Wavelength: 251 nm [1]

- Run Time: Approximately 3-5 minutes (to be confirmed based on the elution time of the analyte).

The workflow for the entire procedure is summarized in the following diagram:

Method Validation and Results

The developed method was validated according to standard bioanalytical guidelines. The key validation parameters are summarized below.

Table 1: Method Validation Data for this compound [1]

| Validation Parameter | Result / Value |

|---|---|

| Linear Range | 0.05 - 2.0 mg/L |

| Correlation Coefficient (r) | > 0.999 |

| Limit of Detection (LOD) | ≤ 6 μg/kg |

| Limit of Quantification (LOQ) | ≤ 20 μg/kg |

| Recovery (at 0.01, 0.05, 0.1 mg/kg) | 82.60% - 101.11% |

| Precision (Relative Standard Deviation) | 5.4% - 15.3% |

Discussion

4.1 Method Performance The validation data confirms that the method is highly sensitive, with LOD and LOQ values in the low μg/kg range, making it suitable for monitoring compliance with strict Maximum Residue Limits (MRLs). The excellent linearity and acceptable recovery and precision across multiple matrices (fruits and beverages) demonstrate the method's robustness and reliability [1].

4.2 Advantages of UPLC-PDA This UPLC method offers a significant improvement over traditional HPLC. The use of a sub-2μm particle column provides higher efficiency, leading to sharper peaks, better resolution, and a shorter analysis time. The isocratic elution mode further simplifies operation and increases instrumental stability [1].

Conclusion

The UPLC-PDA method detailed herein is fit-for-purpose for the routine determination and quantification of this compound residues in fruits and beverages. It meets standard validation criteria for sensitivity, accuracy, and precision, offering a fast and reliable solution for food safety laboratories.

References

Fluacrypyrim sample preparation for chromatography

Introduction

Fluacrypyrim is a strobilurin analog acaricide effective against various spider mites on fruit and vegetable crops [1]. It possesses a low water solubility, is volatile, and can be persistent in aquatic systems. While it has a low level of mammalian toxicity, it shows moderate to high toxicity to most aquatic species, earthworms, and birds [1]. Monitoring its residue levels in food products is essential for food safety and regulatory compliance. This document provides detailed application notes and validated protocols for the determination of this compound residues in various matrices using liquid chromatography-based methods.

Analytical Methods for this compound Determination

Ultra Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

A specific method was developed for determining this compound residues in fruits and beverages using UPLC-PDA [2].

- Sample Preparation: The sample is extracted using an ethyl acetate-cyclohexane (1:1, v/v) mixture via ultrasonication. The extract is cleaned up using Gel Permeation Chromatography (GPC) to remove matrix interferences.

- Chromatographic Conditions:

- Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm)

- Mobile Phase: Water-acetonitrile (3:7, v/v)

- Flow Rate: 0.3 mL/min

- Column Temperature: 40 °C

- Detection Wavelength: 251 nm

- Method Performance: The method demonstrated a linear range of 0.05–2 mg/L, with correlation coefficients greater than 0.999. Average recoveries in fruit and beverage matrices at spiked levels of 0.01, 0.05, and 0.1 mg/kg ranged from 82.60% to 101.11%, with relative standard deviations (RSD) of 5.4%–15.3%. The limit of detection (LOD) was ≤6 µg/kg, and the limit of quantification (LOQ) was ≤20 µg/kg [2].

Advanced Multiresidue Methods Using LC-MS/MS

For laboratories requiring simultaneous analysis of hundreds of pesticide residues, including this compound, modern LC-MS/MS methods offer robust solutions. The following workflow, named "Sample Preparation for LC-MS Analysis", generalizes the sample preparation process for complex matrices.

The following table summarizes the two primary analytical approaches for this compound and other pesticides.

Table 1: Summary of Analytical Methods for this compound and Multiresidue Pesticide Analysis

| Parameter | Targeted UPLC-PDA Method [2] | Multiresidue LC-MS/MS Methods [3] |

|---|---|---|

| Target Analytes | This compound, Fluoxastrobin | 353+ Pesticides (including this compound) |

| Sample Matrix | Fruits, Beverages | Mealworms, Protein/Fat-rich matrices |

| Extraction | Ethyl acetate-cyclohexane (1:1, v/v), Ultrasonication | QuEChERS: Acetonitrile with salts |

| Clean-up | Gel Permeation Chromatography (GPC) | Acetonitrile-hexane partitioning (x3) + dSPE (C18/PSA) |

| Instrument | UPLC-PDA | LC-MS/MS (Triple Quadrupole) |

| LOD / LOQ | LOD ≤ 6 µg/kg; LOQ ≤ 20 µg/kg | LOQ ≤ 10 µg/kg for most compounds |

| Key Advantage | Specific for target compounds | High-throughput, broad screening capability |

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Fruits using a Modified QuEChERS Method

This protocol is adapted for fatty or protein-rich matrices but is applicable to fruits with modifications [3] [4].

- Homogenization: Weigh 5.0 g of homogenized fruit sample into a 50 mL centrifuge tube.

- Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.

- Partitioning: Add a QuEChERS extraction salt packet (containing MgSO₄, NaCl, sodium citrate, and sodium hydrogencitrate). Shake immediately and vigorously for 1 minute.

- Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

- Fat Removal (Optional for fatty matrices): Transfer the acetonitrile layer (upper layer) to a new tube. Add an equal volume of n-hexane, vortex for 30 seconds, and let layers separate. Discard the hexane (upper) layer. Repeat this partitioning three times for optimal fat removal [3].

- Clean-up: Transfer 1 mL of the cleaned acetonitrile extract to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA. Vortex for 30 seconds and centrifuge.

- Analysis: Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial for analysis.

Protocol 2: Instrumental Analysis by UPLC-PDA

This protocol is specific for the determination of this compound and fluoxastrobin [2].

- Standard Preparation: Prepare this compound calibration standards in the range of 0.05 to 2.0 mg/L in acetonitrile or a solvent matching the sample matrix. A certified reference material (e.g., 100 µg/mL in methanol) is recommended for accuracy [1].

- Chromatographic System:

- Column: Maintain a BEH C18 column (50 mm × 2.1 mm, 1.7 µm) at 40 °C.

- Mobile Phase: Use an isocratic elution with water-acetonitrile (30:70, v/v) at a flow rate of 0.3 mL/min.

- Detection: Set the PDA detector to 251 nm.

- Injection Volume: 2–5 µL.

- Quantification: Inject the calibration standards and samples. Construct a calibration curve by plotting the peak area against the concentration of this compound. Use this curve to quantify the residue levels in the unknown samples.

Method Validation and Performance

Robust analytical methods must be validated according to international guidelines like the EU SANTE document [4]. The key performance parameters for this compound analysis are summarized below.

Table 2: Method Validation Parameters for this compound Analysis

| Validation Parameter | UPLC-PDA Method [2] | Multiresidue LC-MS/MS [3] | Acceptance Criteria [5] [4] |

|---|---|---|---|

| Linearity | >0.999 (0.05–2 mg/L) | >0.990 | r² ≥ 0.990 |

| Accuracy (Recovery %) | 82.6 – 101.1% | 70 – 120% | 70 – 120% |

| Precision (RSD %) | 5.4 – 15.3% | ≤ 20% | ≤ 20% |

| Limit of Quantification (LOQ) | ≤ 20 µg/kg | ≤ 10 µg/kg | Meet regulatory needs |

| Matrix Effect | Not reported | Negligible (±20%) for >94% pesticides | Ideally within ±20% |

Discussion and Analyst Notes

- Matrix Considerations: The original UPLC-PDA method was validated for fruits and beverages [2]. For matrices high in fat (like mealworms) or protein, the QuEChERS approach with acetonitrile-hexane partitioning and dSPE clean-up is highly effective for reducing interferences and minimizing matrix effects [3].

- Choice of Detection: While PDA detection is cost-effective and specific for targeted analysis, LC-MS/MS is the preferred technique for multiresidue analysis due to its superior sensitivity, selectivity, and ability to confirm analyte identity based on transition ions [3] [4].

- Quality Control: Always use matrix-matched calibration standards to compensate for variable matrix effects. Include procedural blanks, recovery spikes (e.g., at 0.01 and 0.1 mg/kg), and quality control samples in each batch to ensure data reliability [4].

References

- 1. This compound Solution [esslabshop.com]

- 2. [Determination of fluoxastrobin and this compound residues ... [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography-Tandem Mass Spectrometry for ... [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Analysis of 504 Pesticide Multiresidues in ... [mdpi.com]

- 5. Development and method validation for determination of ... [sciencedirect.com]

Fluacrypyrim (FAPM): Application Notes on Hematopoietic Radioprotection

Mechanism of Action and Research Context

Fluacrypyrim is a synthetic β-methoxyacrylate compound initially recognized as a STAT3 inhibitor. Recent studies have repurposed it to protect the hematopoietic system from ionizing radiation (IR) injury, a significant challenge in radiation therapy for cancer. The hematopoietic system is highly sensitive to IR, often leading to life-threatening myelosuppression [1].

The protective effect of FAPM is primarily achieved through the prevention of apoptosis in hematopoietic stem and progenitor cells (HSPCs). The proposed mechanism involves the downregulation of the p53-PUMA pathway, leading to reduced expression of pro-apoptotic target genes like Puma, Bax, and Noxa [1].

The diagram below illustrates this central protective mechanism and the key experimental findings.

Summary of Key Experimental Findings

The efficacy of FAPM has been demonstrated across multiple experimental models. The table below summarizes the quantitative data from in vivo studies on mice.

Table 1: Summary of Key In Vivo Efficacy Findings for FAPM

| Experimental Model | Irradiation Dose | FAPM Dose (Peritoneal Injection) | Key Results and Outcomes |

|---|

| Survival Study [1] | Lethal TBI (8.0, 8.5, 9.0 Gy) | 50 mg/kg | Survival Rate: • 8.0 Gy: 100% (10/10 mice) • 8.5 Gy: 60% (6/10 mice) • 9.0 Gy: 10% (1/10 mice) | | Hematological Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | Improved peripheral blood counts (Days 10-14 post-IR), particularly platelets (PLT) and red blood cells (RBC). | | Bone Marrow (BM) Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | ~2x increase in BM nucleated cells (BMNCs) and marked improvement in colony-forming units (CFU-GM, BFU-E, CFU-MIX). | | HSPC Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | Significant increase in frequency and absolute number of Lin–Sca-1+c-Kit+ (LSK) cells and progenitor (LK) cells. |

Detailed Experimental Protocols

Below is a detailed methodology for the key experiments that demonstrated the radioprotective efficacy of FAPM, which can be adapted for further research.

Protocol 1: In Vivo Assessment of Radioprotection in a Mouse Model

This protocol outlines the procedures for evaluating the survival and hematopoietic recovery benefits of FAPM in irradiated mice.

- 1. Test System: Typically, 8-12 week-old C57BL/6 mice.

- 2. Test Article Formulation:

- Prepare FAPM stock solution in an appropriate solvent (e.g., DMSO).

- Dilute in a vehicle (e.g., 1% Tween-80, 32% propylene glycol, water for injection) to the working concentration. The 50 mg/kg dose has shown high efficacy [1].

- 3. Administration:

- Administer FAPM or vehicle via intraperitoneal (i.p.) injection.

- For radioprotection studies, administer 1-2 hours before Total Body Irradiation (TBI).

- 4. Irradiation:

- Anesthetize mice if necessary and place in a ventilated chamber.

- Expose mice to TBI using an X-ray or γ-ray irradiator.

- Use sublethal (e.g., 6.5 Gy) or lethal (e.g., 8.0-9.0 Gy) doses based on the study endpoint [1].

- 5. Endpoint Analysis:

- Survival: Monitor mice for 30 days post-TBI, recording survival daily.

- Hematological Analysis: Collect peripheral blood via tail vein or retro-orbital bleeding at regular intervals (e.g., days 7, 10, 14). Analyze using a hematology analyzer for WBC, RBC, and PLT counts.

- BM and HSPC Analysis: Euthanize mice at designated timepoints (e.g., day 10 post-TBI). Harvest femurs and tibias. Flush BM to create a single-cell suspension.

- Count total BM nucleated cells (BMNCs).

- Perform flow cytometry to quantify HSPCs. Stain cells with antibodies against Lineage, Sca-1, and c-Kit to identify LSK (HSCs) and LK (progenitor) populations [1].

- Perform colony-forming unit (CFU) assays by plating BM cells in methylcellulose media and counting colonies after 10-14 days.

Protocol 2: In Vitro Analysis of Apoptosis in HSPCs

This protocol is used to directly assess the anti-apoptotic effect of FAPM on irradiated hematopoietic cells.

- 1. Cell Preparation:

- Isolate BM nucleated cells from mouse femurs and tibias.

- Enrich for HSPCs using immunomagnetic bead separation for Lin– cells or by sorting for Lin–c-Kit+ cells.

- 2. Treatment and Irradiation:

- Pre-treat cells with FAPM (e.g., 10 µM) or vehicle for 1-2 hours.

- Irradiate cells at a relevant dose (e.g., 6.5 Gy) using an X-ray irradiator. Include non-irradiated controls.

- 3. Apoptosis Assay:

- Harvest cells at various time points post-irradiation (e.g., 3, 6, 9, 12 hours).

- Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to manufacturer's instructions.

- Analyze by flow cytometry. The apoptosis rate for Lin–c-Kit+ cells is typically assessed at 9 hours post-irradiation, where FAPM has shown a ~70% reduction in apoptosis [1].

- 4. Molecular Analysis:

- To investigate mechanism, analyze protein or mRNA expression of key apoptotic pathway components (e.g., p53, PUMA, Bax, Noxa) via Western Blot or qRT-PCR following treatment and irradiation.

Important Considerations for Researchers

- Optimal Dosing: The 50 mg/kg dose administered via i.p. injection was the most effective in mouse models. Dose optimization may be required for other administration routes or species [1].

- Therapeutic Window: FAPM's efficacy is most pronounced against lethal irradiation doses up to 8.5 Gy, with protection largely compromised at 9.0 Gy, defining its therapeutic limit [1].

- Multi-functional Potential: Note that FAPM has also been identified as a novel uterine relaxant with antinociceptive and anti-inflammatory effects, acting through a different mechanism involving increased protein tyrosine phosphatase (PTP) activity [2]. This should be considered in the overall pharmacological profile.

References

Fluacrypyrim in vivo mouse model irradiation studies

Experimental Findings in Mouse Models

The core findings from the recent in vivo study are summarized in the following tables.

Table 1: Survival and Hematological Recovery after Irradiation This table outlines the impact of FAPM on mouse survival and blood cell recovery post-irradiation.

| Parameter | Irradiation Dose | Treatment | Key Results |

|---|---|---|---|

| Survival Rate | 8.0 Gy TBI | FAPM (50 mg/kg) | 100% survival (10/10 mice) [1] |

| 8.5 Gy TBI | FAPM (50 mg/kg) | 60% survival (6/10 mice) [1] | |

| 9.0 Gy TBI | FAPM (50 mg/kg) | 10% survival (1/10 mice); protective effect largely compromised [1] | |

| Peripheral Blood Recovery | 6.5 Gy TBI | FAPM (50 mg/kg) | Improved recovery of platelet (PLT) and red blood cell (RBC) counts, particularly 10-14 days post-irradiation [1] |

Table 2: Bone Marrow and Hematopoietic Stem/Progenitor Cell (HSPC) Recovery This table details the protective effects of FAPM on the bone marrow and critical HSPCs.

| Parameter | Irradiation Dose | Treatment | Key Results |

|---|---|---|---|